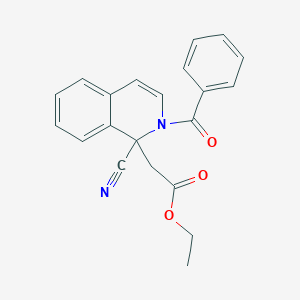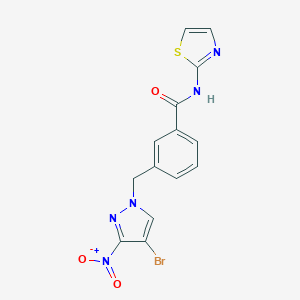
Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate, also known as EBCA, is a compound that belongs to the isoquinoline family. EBCA has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate is not fully understood, but several studies have suggested that it may act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes and proteins involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have reported that this compound exhibits potent cytotoxicity against cancer cells, while in vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models. This compound has also been reported to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate has several advantages as a potential drug candidate, including its potent anticancer activity, low toxicity, and relative ease of synthesis. However, there are also some limitations to its use in lab experiments, including its poor solubility in water and limited bioavailability.
Orientations Futures
There are several potential future directions for research on Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate. One area of interest is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the identification of the specific cellular pathways and targets that are affected by this compound, which could provide insights into its mechanism of action and potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Méthodes De Synthèse
Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate can be synthesized through a multistep process involving several chemical reactions. The first step involves the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 2-(2-nitrophenyl)ethyl acetate. This intermediate product is then reduced using hydrogen gas and palladium on carbon catalyst to form 2-(2-aminophenyl)ethyl acetate. The final step involves the reaction of 2-(2-aminophenyl)ethyl acetate with benzoyl chloride and sodium cyanide to form this compound.
Applications De Recherche Scientifique
Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate has been studied for its potential applications in medicinal chemistry, particularly as a potential drug candidate for the treatment of cancer and other diseases. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial activities.
Propriétés
Formule moléculaire |
C21H18N2O3 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
ethyl 2-(2-benzoyl-1-cyanoisoquinolin-1-yl)acetate |
InChI |
InChI=1S/C21H18N2O3/c1-2-26-19(24)14-21(15-22)18-11-7-6-8-16(18)12-13-23(21)20(25)17-9-4-3-5-10-17/h3-13H,2,14H2,1H3 |
Clé InChI |
XCJUFEURDNOFPM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1(C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3)C#N |
SMILES canonique |
CCOC(=O)CC1(C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)

![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B280451.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B280455.png)
![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}morpholine](/img/structure/B280458.png)

![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280460.png)
![1-(1-Adamantyl)-3-[1-(phenylmethyl)-4-pyrazolyl]urea](/img/structure/B280461.png)

![5,6-dichloro-1-{[2'-(2-trityl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole](/img/structure/B280465.png)

![2-[1-(Phenylmethyl)-2-isoquinolin-2-iumyl]acetic acid ethyl ester](/img/structure/B280468.png)
